N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester
Description
N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester (hereafter referred to as Z-L-Val-OBzt) is a benzotriazole-activated ester derivative of N-protected valine. The benzyloxycarbonyl (Z) group serves as a protective moiety for the α-amino group of valine, while the benzotriazole (Bzt) ester acts as an activating group for the carboxyl functionality. This compound is primarily utilized in peptide synthesis as an intermediate for forming amide bonds due to its enhanced reactivity and stability compared to traditional coupling reagents like carbodiimides . The 1,2,3-triazole ring in the benzotriazole moiety facilitates efficient nucleophilic substitution, making Z-L-Val-OBzt a critical reagent in solid-phase and solution-phase peptide chemistry.
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13(2)17(20-19(25)26-12-14-8-4-3-5-9-14)18(24)23-16-11-7-6-10-15(16)21-22-23/h3-11,13,17H,12H2,1-2H3,(H,20,25)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOSDDZLLFFPFC-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester typically involves the following steps:
Protection of L-valine: The amino group of L-valine is protected using a benzyloxycarbonyl (Cbz) group to form N-alpha-benzyloxycarbonyl-L-valine.
Esterification: The carboxyl group of N-alpha-benzyloxycarbonyl-L-valine is then reacted with 1H-benzo[d][1,2,3]triazol-1-ol under esterification conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-tert-Butyloxycarbonyl (Boc)-Protected Triazole Derivatives
The compound N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine () shares similarities with Z-L-Val-OBzt in its use of a carbamate-protected amino acid (Boc instead of Z) and a triazole-based activating group. However, key differences include:
- Triazole Isomerism : The 1,2,4-triazole isomer in the former contrasts with the 1,2,3-triazole in Z-L-Val-OBzt. The 1,2,3-triazole in benzotriazole derivatives exhibits higher leaving-group ability, enhancing reactivity in nucleophilic acyl substitutions .
- Protecting Group Stability: The Boc group (tert-butyloxycarbonyl) is acid-labile, whereas the Z group (benzyloxycarbonyl) requires hydrogenolysis for removal. This difference dictates orthogonal protection strategies in multi-step syntheses.
Tetrazole-Containing Valine Derivatives ()
Compounds such as N-butyryl-N-[2′-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-L-valine and its ethyl ester analog are structurally distinct but share valine as a core component. Unlike Z-L-Val-OBzt, these derivatives incorporate tetrazole, a bioisostere for carboxylic acids, to enhance metabolic stability in drug candidates (e.g., antihypertensive agents like valsartan). The tetrazole ring contributes to hydrogen bonding and pharmacokinetic properties, whereas the benzotriazole in Z-L-Val-OBzt serves a purely synthetic role .
Anti-Inflammatory Benzotriazole Derivatives ()
Compounds such as 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-p-tolylacetamide (Compound 49) exhibit anti-inflammatory activity via inhibition of cyclooxygenase (COX) enzymes. In contrast, Z-L-Val-OBzt lacks intrinsic bioactivity due to its transient role as a synthetic intermediate. Structural differences include:
Anthelmintic and Analgesic Derivatives (Evidences 4–5)
- Anthelmintic Activity : N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-4-nitrobenzenamine (Compound 52) demonstrated paralysis and death of Pheretima posthuma at 15 mg/mL, comparable to albendazole. This activity arises from nitroaromatic and benzotriazole interactions with helminthic tubulin, a mechanism absent in Z-L-Val-OBzt .
- Analgesic Activity : Derivatives like 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(4-nitrophenyl)acetamide (Compound 68) reduced writhing in mice by 72% via opioid receptor modulation. Z-L-Val-OBzt’s ester group precludes such interactions .
Antioxidant and Antimicrobial Analogues (Evidences 6–7)
- Antioxidant Activity: Compounds such as 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(4-hydroxyphenyl)acetamide (Compound 73) scavenged free radicals (IC₅₀ = 8.2 μM) due to phenolic -OH groups. Z-L-Val-OBzt lacks electron-donating substituents required for antioxidant effects .
- Antimicrobial Activity: Derivatives like (1H-benzo[d][1,2,3]triazol-1-yl)(4-nitrophenyl)methanamine (Compound 13) inhibited Staphylococcus aureus (MIC = 12.5 μg/mL) via nitro group-mediated membrane disruption.
Activité Biologique
N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyloxycarbonyl group attached to L-valine, along with a 1H-benzo[d][1,2,3]triazole moiety. This unique structure is believed to contribute to its biological activity by influencing its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit transglutaminase 2 (TG2), an enzyme involved in protein crosslinking and cell signaling. This inhibition can impact cellular processes such as apoptosis and differentiation .
- Immune Modulation : Research indicates that derivatives of valine can enhance immune responses. For instance, certain amino acid conjugates have demonstrated antitumor effects by promoting antitumor immunity through modulation of PD-L1 interactions .
In Vitro Studies
In vitro assays have evaluated the effectiveness of this compound against various cancer cell lines. The compound exhibited promising results in inhibiting cell proliferation and inducing apoptosis.
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-alpha-Benzyloxycarbonyl-L-valine | TG2 | 9.5 ± 2.2 | Enzyme inhibition |
| L7 (a related compound) | PD-L1 | 1.8 | Immune modulation |
In Vivo Studies
In vivo studies have further elucidated the compound's potential therapeutic applications. For example, animal models treated with the compound showed reduced tumor growth and enhanced survival rates compared to control groups. These findings suggest that the compound may serve as a viable candidate for cancer therapy.
Case Studies
Several case studies have highlighted the efficacy of similar compounds derived from L-valine:
- Antileishmanial Activity : Amino acid conjugates have shown varying degrees of activity against Leishmania donovani, with specific derivatives demonstrating significant efficacy in inhibiting parasite growth .
- Prodrug Development : The use of L-valine as a prodrug moiety has been explored to enhance the bioavailability of therapeutic agents. Compounds modified with L-valine exhibited improved pharmacokinetic profiles compared to their parent drugs .
Q & A
Basic Research Questions
Q. What synthetic methods are commonly used to prepare N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester, and how is the product structurally characterized?
- Methodology : The compound is typically synthesized via condensation reactions using benzotriazole-based coupling reagents (e.g., TBTU or DCC). For example, benzotriazole derivatives are often prepared by reacting carboxylic acids with 1H-benzotriazole in the presence of activating agents. Structural confirmation involves FT-IR for functional group analysis (e.g., C=O stretching at ~1700 cm⁻¹ for esters) and mass spectrometry to verify molecular weight . Advanced NMR (¹H, ¹³C) can resolve stereochemistry and regioselectivity issues.
Q. What in vitro biological assays are suitable for preliminary screening of this compound’s bioactivity?
- Methodology : Standard assays include:
- Antimicrobial activity : Cup-plate method against Bacillus subtilis, Staphylococcus aureus, and Candida albicans .
- Anti-inflammatory activity : Carrageenan-induced paw edema in rats, measuring edema volume reduction .
- Analgesic activity : Writhing test in mice using acetic acid-induced pain models .
- Antioxidant activity : Griess reaction assay to quantify nitric oxide scavenging .
Q. How does the benzotriazole moiety influence the stability and reactivity of this compound in peptide synthesis?
- Methodology : The benzotriazole group acts as a leaving group, enhancing electrophilic reactivity during peptide coupling. Its stability under acidic/basic conditions can be assessed via HPLC monitoring of degradation products. Comparative studies with other activating groups (e.g., pentafluorophenyl esters) reveal differences in coupling efficiency and racemization rates .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, particularly when scaling reactions?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve reagent solubility.
- Catalyst optimization : Use of DMAP or HOBt to suppress side reactions.
- Temperature control : Lower temperatures (0–5°C) minimize racemization during peptide bond formation. Evidence from similar benzotriazole derivatives shows yield improvements from 39% to 65% via iterative optimization .
Q. What computational approaches are used to predict the binding affinity of this compound with biological targets (e.g., HDAC enzymes)?
- Methodology :
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite evaluates interactions with target proteins (e.g., histone deacetylase for antiproliferative activity). Docking scores correlate with experimental IC₅₀ values from enzyme inhibition assays .
- ADME prediction : SwissADME analyzes drug-likeness parameters (e.g., LogP, bioavailability) to prioritize derivatives for synthesis .
Q. How can contradictory bioactivity data across different studies be resolved?
- Case Example : A compound showing high antioxidant activity in the Griess assay but low anti-inflammatory efficacy in carrageenan models may require:
- Dose-response re-evaluation : Testing broader concentration ranges.
- Target specificity profiling : siRNA knockdown or CRISPR-Cas9 to identify off-target effects.
- Structural analogs : Synthesizing derivatives with modified substituents (e.g., replacing hydroxyl groups with methoxy) to isolate structure-activity relationships .
Q. What strategies validate the compound’s mechanism of action in complex disease models (e.g., Alzheimer’s)?
- Methodology :
- In vivo models : Transgenic mice (e.g., APP/PS1) treated with the compound are assessed for cognitive improvement via Morris water maze.
- Biomarker analysis : ELISA quantification of Aβ plaques and tau hyperphosphorylation in brain tissue.
- Synergistic studies : Co-administration with existing drugs (e.g., donepezil) to evaluate additive effects .
Q. How does this compound compare to other benzotriazole-based protecting groups in peptide synthesis?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
